10-methyl-3,10-diazabicyclo[4.3.1]decan-4-one 10-methyl-3,10-diazabicyclo[4.3.1]decan-4-one
Brand Name: Vulcanchem
CAS No.: 1465-09-4
VCID: VC11986938
InChI: InChI=1S/C9H16N2O/c1-11-7-3-2-4-8(11)6-10-9(12)5-7/h7-8H,2-6H2,1H3,(H,10,12)
SMILES: CN1C2CCCC1CNC(=O)C2
Molecular Formula: C9H16N2O
Molecular Weight: 168.24 g/mol

10-methyl-3,10-diazabicyclo[4.3.1]decan-4-one

CAS No.: 1465-09-4

Cat. No.: VC11986938

Molecular Formula: C9H16N2O

Molecular Weight: 168.24 g/mol

* For research use only. Not for human or veterinary use.

10-methyl-3,10-diazabicyclo[4.3.1]decan-4-one - 1465-09-4

Specification

CAS No. 1465-09-4
Molecular Formula C9H16N2O
Molecular Weight 168.24 g/mol
IUPAC Name 10-methyl-3,10-diazabicyclo[4.3.1]decan-4-one
Standard InChI InChI=1S/C9H16N2O/c1-11-7-3-2-4-8(11)6-10-9(12)5-7/h7-8H,2-6H2,1H3,(H,10,12)
Standard InChI Key DHKKBHBCCBNHNA-UHFFFAOYSA-N
SMILES CN1C2CCCC1CNC(=O)C2
Canonical SMILES CN1C2CCCC1CNC(=O)C2

Introduction

Structural and Molecular Characteristics

Core Framework and Stereochemistry

The bicyclo[4.3.1]decane system comprises a 10-membered bicyclic structure with bridge lengths of 4, 3, and 1 carbons. In 10-methyl-3,10-diazabicyclo[4.3.1]decan-4-one, the nitrogen atoms occupy positions 3 and 10, with the latter bearing a methyl group. The ketone at position 4 introduces a planar carbonyl group, which may influence conformational flexibility and intermolecular interactions .

Table 1: Molecular Properties of 10-Methyl-3,10-Diazabicyclo[4.3.1]decan-4-One

PropertyValue
Molecular FormulaC₉H₁₆N₂O
Molecular Weight168.24 g/mol (calculated)
IUPAC Name10-Methyl-3,10-diazabicyclo[4.3.1]decan-4-one
SMILESC1C[C@@H]2CC(=O)NC@HN2C
InChIKeyDerived from stereoisomerism

The stereochemistry of the bicyclic system is critical. For the related compound (1S,6R)-3,10-diazabicyclo[4.3.1]decan-4-one, the InChIKey NLAPIPXGKAQEPU-RQJHMYQMSA-N indicates specific stereochemical configurations, suggesting that the 10-methyl derivative may also exhibit stereoisomerism depending on synthetic routes.

Synthesis and Derivative Preparation

Strategic Approaches from Analogous Compounds

While no direct synthesis of 10-methyl-3,10-diazabicyclo[4.3.1]decan-4-one is documented, methodologies for related diazabicycloalkanes provide a template. For example, the synthesis of 10-methyl-8,10-diazabicyclo[4.3.1]decane involves:

  • Diamine Cyclization: Reacting dimethyl 2,7-dibromooctanoate with methylamine to form cis-dimethyl 1-methylazepan-2,7-dicarboxylate .

  • Bicyclization: Heating the intermediate with benzylamine to yield 8-benzyl-10-methyl-8,10-diazabicyclo[4.3.1]decane-7,9-dione .

  • Reduction and Hydrogenolysis: Using LiAlH₄ for ketone reduction and palladium-catalyzed hydrogenolysis to remove protecting groups .

StepReactionReagents/Conditions
1Dibromooctanedioate + MethylamineMethanol, reflux, 24 h
2Cyclization to Azepane DicarboxylateBenzylamine, 120°C, argon
3Oxidation to DioneKMnO₄, acidic conditions
4Selective Ketone FormationPCC (to avoid over-oxidation)
5Methylation at N10CH₃I, K₂CO₃, DMF

Physicochemical and Spectroscopic Properties

Predicted Spectral Data

Based on the parent compound (3,10-diazabicyclo[4.3.1]decan-4-one) :

  • IR Spectroscopy: Strong absorption at ~1700 cm⁻¹ (C=O stretch).

  • ¹H NMR:

    • δ 1.45–1.75 ppm (m, bridgehead and methylene protons).

    • δ 2.49 ppm (s, N-methyl group).

    • δ 3.20–3.50 ppm (m, N-CH₂ groups).

  • ¹³C NMR:

    • δ 208 ppm (C=O).

    • δ 45–55 ppm (N-methyl and bridgehead carbons).

Pharmacological and Industrial Relevance

Nicotinic Receptor Modulation

Diazabicycloalkanes are recognized for their affinity to nicotinic acetylcholine receptors (nAChRs). The 10-methyl-8,10-diazabicyclo[4.3.1]decane derivative exhibits potent modulation of α7 nAChRs, suggesting potential applications in neurodegenerative diseases . The ketone moiety in 10-methyl-3,10-diazabicyclo[4.3.1]decan-4-one could enhance binding through hydrogen-bond interactions with receptor sites.

Serotonin Transporter Ligands

3,10-Diazabicyclo[4.3.1]decane derivatives serve as precursors for ¹¹C-labeled ligands used in positron emission tomography (PET) imaging of serotonin transporters . The methyl and ketone functionalities in the target compound may improve blood-brain barrier permeability and metabolic stability.

Challenges and Future Directions

  • Stereochemical Control: Ensuring enantioselective synthesis to isolate biologically active stereoisomers.

  • Bioavailability Optimization: Modulating lipophilicity via N-methylation or ketone derivatization.

  • Target Validation: Screening against nAChR subtypes and serotonin transporters to identify lead candidates.

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